3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride
Overview
Description
“3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1354951-33-9 . It has a molecular weight of 236.12 . The IUPAC name for this compound is 3-(2-chloro-6-fluorobenzyl)azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClFN.ClH/c11-9-2-1-3-10 (12)8 (9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Characterization
The synthesis of azetidines, including those structurally related to 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride, has been extensively studied for their potential applications in medicinal chemistry. Azetidines are synthesized through various chemical reactions, including nucleophilic addition and cycloaddition, and are characterized using techniques such as TLC, FTIR, 1H-NMR, 13C-NMR, and GCMS. This process allows for the creation of compounds with potential antioxidant, antimicrobial, and anticancer properties, making azetidines a valuable asset in drug discovery and development (Nagavolu et al., 2017).
Antiviral and Antibacterial Applications
Azetidines have shown promising results in antiviral and antibacterial research. Specifically, modifications of azetidine derivatives have been synthesized and tested for their activity against influenza A and various bacterial strains. The ability to alter the chemical structure of azetidines allows for the development of potent antiviral and antibacterial agents, highlighting their importance in addressing infectious diseases (Zoidis et al., 2003).
Anticancer Research
In anticancer research, azetidines have been investigated for their ability to inhibit the growth of cancer cells. The synthesis of azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones, for instance, demonstrated significant growth inhibition against various cancer cell lines. This suggests that azetidines can be tailored to target specific cancer types, offering a promising avenue for the development of new anticancer therapies (Rajulu et al., 2014).
Neuropharmacological Potential
Azetidines also exhibit potential in neuropharmacology. Compounds structurally related to this compound have been studied for their effects on serotonin reuptake, indicating their potential use in the treatment of depression and other psychiatric disorders. This underscores the versatility of azetidines in drug development, particularly in designing medications for neurological conditions (Germann et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSMFMYVDATIHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=CC=C2Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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